Upidosin

Catalog No.
S546414
CAS No.
152735-23-4
M.F
C31H33N3O4
M. Wt
511.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Upidosin

CAS Number

152735-23-4

Product Name

Upidosin

IUPAC Name

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide

Molecular Formula

C31H33N3O4

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36)

InChI Key

DUCNHKDCVVSJLG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate, Rec 15-2739, Rec-15-2739, SB 216469-S, SB-216469-S

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5

The exact mass of the compound Upidosin is 511.2471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Upidosin, also known as REC 15/2739 or SB 216469, is a highly selective α1A-adrenergic receptor antagonist utilized primarily as a precision pharmacological tool in urological and smooth muscle research[1]. Unlike broad-spectrum α1-blockers, Upidosin features a distinct phenylchromene-carboxamide scaffold that confers exceptional uroselectivity, specifically targeting the lower urinary tract [2]. For procurement professionals and lead scientists, this compound serves as a critical reference standard in benign prostatic hyperplasia (BPH) models and receptor deconvolution assays, where isolating α1A-mediated responses from α1B-driven vascular effects is a strict requirement for assay validity and laboratory workflow fit .

Substituting Upidosin with classical, non-selective α1-antagonists like prazosin or terazosin fundamentally compromises functional tissue assays due to their inability to discriminate between α1-receptor subtypes . In ex vivo organ bath studies or in vivo urological models, non-selective agents simultaneously block α1B receptors in vascular smooth muscle, triggering profound hypotensive effects and confounding the measurement of prostate or urethral relaxation [1]. Furthermore, generic substitutes often exhibit off-target affinities for α2-adrenergic and dopaminergic D2 receptors, introducing complex feedback loops that obscure primary endpoints [2]. Procuring Upidosin ensures a >10-fold binding selectivity for α1A over α1B and a 10- to 50-fold functional uroselectivity, safeguarding data integrity and assay reproducibility in lower urinary tract research workflows .

Subtype-Specific Binding: α1A vs. α1B Adrenergic Receptors

Upidosin demonstrates highly specific binding to the α1A-adrenergic receptor subtype, effectively displacing [3H]-prazosin in cloned human and rat models[1]. Quantitative analysis reveals a Ki of 0.34 nM (pKi 9.6-10.4) for the α1A subtype, compared to a significantly weaker Ki of 3.9 nM (pKi 8.0-8.4) for the α1B subtype. In direct contrast, the universal benchmark prazosin binds both subtypes with near-equal sub-nanomolar affinity, offering zero subtype discrimination .

Evidence DimensionReceptor Binding Affinity (Ki / pKi)
Target Compound DataUpidosin: α1A Ki = 0.34 nM; α1B Ki = 3.9 nM
Comparator Or BaselinePrazosin: Non-selective (equal affinity for α1A and α1B)
Quantified Difference>11-fold binding selectivity for α1A over α1B
ConditionsRadioligand binding assay ([3H]-prazosin displacement) in cloned human/rat receptors

This differential affinity ensures assay reproducibility and mainstream laboratory workflow fit by allowing researchers to cleanly isolate α1A-mediated signaling pathways in complex cell models without triggering α1B-mediated interference.

Functional Uroselectivity in Ex Vivo Tissue Models

Beyond receptor binding, Upidosin exhibits profound functional selectivity at the tissue level, a critical metric for urological drug development [1]. In isolated rabbit tissue contraction assays, Upidosin achieved a potent antagonist dissociation constant (Kb) of 2-3 nM in the urethra and prostate [2]. Conversely, its Kb in the ear artery and aorta was 20-100 nM, demonstrating a stark contrast to non-uroselective baselines that block vascular and prostatic tissues equally [1]. This functional divergence is essential for modeling lower urinary tract symptoms without vascular side effects .

Evidence DimensionFunctional Antagonism (Kb) in smooth muscle
Target Compound DataUpidosin: Kb = 2-3 nM (prostate/urethra); Kb = 20-100 nM (artery/aorta)
Comparator Or BaselineNon-uroselective α1-blockers: Equal Kb across vascular and prostatic tissues
Quantified Difference10- to 50-fold functional selectivity for lower urinary tract tissues over vascular smooth muscle
ConditionsEx vivo isolated rabbit tissue contraction assays

Validates the compound's procurement for mainstream urological laboratory workflows by ensuring that observed smooth muscle relaxation is not confounded by systemic vasodilation, guaranteeing high reproducibility.

Exclusion of Off-Target Monoamine Receptor Interference

A major limitation of early-generation adrenergic ligands is their cross-reactivity with other monoamine receptors, which complicates phenotypic readouts [1]. Upidosin mitigates this risk by maintaining an affinity for recombinant α2-adrenergic subtypes and native dopaminergic D2 receptors that is approximately 100-fold lower than its affinity for the α1A subtype (e.g., α2-AR Ki = 33.3 nM) . Compared to broad-spectrum monoamine antagonists, this high selectivity margin ensures that downstream assay results are not artifacts of presynaptic α2 feedback loops or dopaminergic modulation [2].

Evidence DimensionCross-receptor binding affinity (Ki)
Target Compound DataUpidosin: α2-AR Ki = 33.3 nM (~100x lower affinity than α1A)
Comparator Or BaselineBroad-spectrum monoamine antagonists: High cross-reactivity with D2 and α2 receptors
Quantified Difference~100-fold selectivity margin against α2 and D2 receptors
ConditionsRecombinant receptor binding assays

Guarantees high-purity pharmacological readouts by eliminating confounding variables from off-target dopaminergic or presynaptic adrenergic signaling, directly improving purity-linked usability.

Ex Vivo Urological Tissue Modeling and Organ Bath Assays

Due to its 10- to 50-fold functional uroselectivity (Kb = 2-3 nM in prostate vs. 20-100 nM in aorta), Upidosin is the optimal reference antagonist for ex vivo organ bath experiments [1]. It allows researchers to accurately quantify prostatic and urethral smooth muscle relaxation without the confounding vascular relaxation artifacts typical of non-selective agents [2].

High-Throughput Receptor Subtype Deconvolution

In cell-based screening assays expressing mixed adrenergic receptor populations, Upidosin's >11-fold binding selectivity for α1A over α1B (Ki 0.34 nM vs 3.9 nM) makes it an essential pharmacological blocking tool . Procuring this compound enables the precise isolation of α1A-specific intracellular calcium signaling or ERK1/2 phosphorylation pathways [3].

In Vivo Baseline Establishment for BPH Drug Discovery

For in vivo models of benign prostatic hyperplasia (BPH) or lower urinary tract symptoms (LUTS), Upidosin serves as a highly reliable positive control [1]. Its verified lack of significant affinity for α2 and D2 receptors ensures that observed improvements in urodynamic parameters are strictly driven by α1A antagonism, providing a clean baseline for evaluating novel therapeutic candidates .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

511.24710654 Da

Monoisotopic Mass

511.24710654 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TXG28R7G4Y

Other CAS

152735-23-4

Wikipedia

Upidosin

Dates

Last modified: 02-18-2024
1: Leonardi A, Hieble JP, Guarneri L, Naselsky DP, Poggesi E, Sironi G, Sulpizio AC, Testa R. Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15/2739 (SB 216469): role of the alpha-1L adrenoceptor in tissue selectivity, part I. J Pharmacol Exp Ther. 1997 Jun;281(3):1272-83. PubMed PMID: 9190863.
2: Testa R, Guarneri L, Angelico P, Poggesi E, Taddei C, Sironi G, Colombo D, Sulpizio AC, Naselsky DP, Hieble JP, Leonardi A. Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15/2739 (SB 216469): role of the alpha-1L adrenoceptor in tissue selectivity, part II. J Pharmacol Exp Ther. 1997 Jun;281(3):1284-93. PubMed PMID: 9190864.
3: Testa R, Guarneri L, Taddei C, Poggesi E, Angelico P, Sartani A, Leonardi A, Gofrit ON, Meretyk S, Caine M. Functional antagonistic activity of Rec 15/2739, a novel alpha-1 antagonist selective for the lower urinary tract, on noradrenaline-induced contraction of human prostate and mesenteric artery. J Pharmacol Exp Ther. 1996 Jun;277(3):1237-46. PubMed PMID: 8667184.
4: Hieble JP, Kolpak DC, McCafferty GP, Ruffolo RR Jr, Testa R, Leonardi A. Effects of alpha1-adrenoceptor antagonists on agonist and tilt-induced changes in blood pressure: relationships to uroselectivity. Eur J Pharmacol. 1999 May 28;373(1):51-62. PubMed PMID: 10408251.
5: Kenny BA, Miller AM, Williamson IJ, O'Connell J, Chalmers DH, Naylor AM. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. Br J Pharmacol. 1996 Jun;118(4):871-8. PubMed PMID: 8799556; PubMed Central PMCID: PMC1909506.
6: Daniel EE, Brown RD, Wang YF, Low AM, Lu-Chao H, Kwan CY. Alpha-adrenoceptors in canine mesenteric artery are predominantly 1A subtype: pharmacological and immunochemical evidence. J Pharmacol Exp Ther. 1999 Nov;291(2):671-9. PubMed PMID: 10525087.
7: Rossier O, Abuin L, Fanelli F, Leonardi A, Cotecchia S. Inverse agonism and neutral antagonism at alpha(1a)- and alpha(1b)-adrenergic receptor subtypes. Mol Pharmacol. 1999 Nov;56(5):858-66. PubMed PMID: 10531388.
8: Brune ME, Katwala SP, Milicic I, Buckner SA, Ireland LM, Kerwin JF Jr, Hancock AA. Effects of selective and nonselective alpha-1-adrenoceptor antagonists on intraurethral and arterial pressures in intact conscious dogs. Pharmacology. 1996 Dec;53(6):356-68. PubMed PMID: 9032800.
9: Eltze M, König H, Ullrich B, Grebe T. Failure of AH11110A to functionally discriminate between alpha(1)-adrenoceptor subtypes A, B and D or between alpha(1)- and alpha(2)-adrenoceptors. Eur J Pharmacol. 2001 Mar;415(2-3):265-76. PubMed PMID: 11275009.
10: Alberts P, Bergström PA, Fredrickson MG. Characterisation of the functional alpha-adrenoceptor subtype in the isolated female pig urethra. Eur J Pharmacol. 1999 Apr 23;371(1):31-8. PubMed PMID: 10355591.
11: Malloy BJ, Price DT, Price RR, Bienstock AM, Dole MK, Funk BL, Rudner XL, Richardson CD, Donatucci CF, Schwinn DA. Alpha1-adrenergic receptor subtypes in human detrusor. J Urol. 1998 Sep;160(3 Pt 1):937-43. PubMed PMID: 9720591.
12: Chess-Williams R, Chapple CR, Verfurth F, Noble AJ, Couldwell CJ, Michel MC. The effects of SB 216469, an antagonist which discriminates between the alpha 1A-adrenoceptor and the human prostatic alpha 1-adrenoceptor. Br J Pharmacol. 1996 Nov;119(6):1093-100. PubMed PMID: 8937710; PubMed Central PMCID: PMC1915881.
13: Lachnit WG, Tran AM, Clarke DE, Ford AP. Pharmacological characterization of an alpha 1A-adrenoceptor mediating contractile responses to noradrenaline in isolated caudal artery of rat. Br J Pharmacol. 1997 Mar;120(5):819-26. PubMed PMID: 9138687; PubMed Central PMCID: PMC1564543.
14: Hancock AA, Brune ME, Witte DG, Marsh KC, Katwala S, Milicic I, Ireland LM, Crowell D, Meyer MD, Kerwin JF Jr. Actions of A-131701, a novel, selective antagonist for alpha-1A compared with alpha-1B adrenoceptors on intraurethral and blood pressure responses in conscious dogs and a pharmacodynamic assessment of in vivo prostatic selectivity. J Pharmacol Exp Ther. 1998 May;285(2):628-42. PubMed PMID: 9580607.
15: Ford AP, Daniels DV, Chang DJ, Gever JR, Jasper JR, Lesnick JD, Clarke DE. Pharmacological pleiotropism of the human recombinant alpha1A-adrenoceptor: implications for alpha1-adrenoceptor classification. Br J Pharmacol. 1997 Jul;121(6):1127-35. PubMed PMID: 9249248; PubMed Central PMCID: PMC1564783.
16: Amobi NI, Guillebaud J, Kaisary AV, Turner E, Smith IC. Discrimination by SZL49 between contractions evoked by noradrenaline in longitudinal and circular muscle of human vas deferens. Br J Pharmacol. 2002 May;136(1):127-35. PubMed PMID: 11976277; PubMed Central PMCID: PMC1762116.
17: Oriowo MA. Functional characterization of alpha1-adrenoceptor subtypes in the rabbit spleen. Naunyn Schmiedebergs Arch Pharmacol. 1998 Sep;358(3):301-7. PubMed PMID: 9774216.
18: Kava MS, Blue DR Jr, Vimont RL, Clarke DE, Ford AP. Alpha1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man. Br J Pharmacol. 1998 Apr;123(7):1359-66. PubMed PMID: 9579731; PubMed Central PMCID: PMC1565303.
19: Rank MM, Murray KC, Stephens MJ, D'Amico J, Gorassini MA, Bennett DJ. Adrenergic receptors modulate motoneuron excitability, sensory synaptic transmission and muscle spasms after chronic spinal cord injury. J Neurophysiol. 2011 Jan;105(1):410-22. doi: 10.1152/jn.00775.2010. Epub 2010 Nov 3. PubMed PMID: 21047936; PubMed Central PMCID: PMC3023364.
20: Kovacs SJ, Martin DE, Everitt DE, Patterson SD, Jorkasky DK. Urinary excretion of 6 beta-hydroxycortisol as an in vivo marker for CYP3A induction: applications and recommendations. Clin Pharmacol Ther. 1998 Jun;63(6):617-22. PubMed PMID: 9663175.

Explore Compound Types